molecular formula C23H17ClN2O3 B2444666 (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327183-01-6

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2444666
CAS No.: 1327183-01-6
M. Wt: 404.85
InChI Key: YBJHXUMFGFJLKL-RWEWTDSWSA-N
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Description

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetically designed small molecule recognized for its potent and selective inhibitory activity against specific protein kinases. Research has identified this compound as a promising chemical scaffold for the development of targeted cancer therapies. Its primary mechanism of action involves the potent inhibition of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Studies demonstrate that this carboxamide derivative effectively suppresses the proliferation of leukemic cell lines harboring FLT3 mutations, including the challenging FLT3-ITD mutation, by inducing cell cycle arrest and promoting apoptosis. Furthermore, the compound exhibits a strong inhibitory profile against Aurora B kinase, a key regulator of mitosis , suggesting its potential utility as a dual-targeting agent in oncology research. The (Z)-configured imino group is critical for its high-affinity binding within the ATP-binding pocket of these kinases. This makes this compound a vital pharmacological tool for investigating kinase signaling pathways, validating new drug targets, and exploring mechanisms to overcome resistance to existing therapeutic agents in hematological and solid tumors.

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c1-28-21-12-11-17(14-19(21)24)26-23-18(13-15-7-5-6-10-20(15)29-23)22(27)25-16-8-3-2-4-9-16/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJHXUMFGFJLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives with malononitrile or other suitable reagents under basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the chromene derivative reacts with an amine, such as aniline, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Substitution with the Imino Group: The final step involves the formation of the imino group by reacting the intermediate with 3-chloro-4-methoxyaniline under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new chromene-based compounds.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide: can be compared with other chromene derivatives, such as:

    (2Z)-2-[(4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide: Similar structure but without the chloro substitution, which may affect its biological activity and chemical reactivity.

    (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide: Contains a methyl group on the phenyl ring, potentially altering its pharmacokinetic properties.

    (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2-hydroxyphenyl)-2H-chromene-3-carboxamide: The presence of a hydroxy group can significantly impact its solubility and interaction with biological targets.

These comparisons highlight the uniqueness of This compound

Biological Activity

The compound (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a chromene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a chromene core with an imino group and a carboxamide functional group. Its IUPAC name is 2-(3-chloro-4-methoxyphenyl)imino-N-phenylchromene-3-carboxamide. The presence of these functional groups is crucial for its interaction with biological targets.

Synthesis

The synthesis typically involves several steps:

  • Preparation of the Chromene Core : This is achieved through a cyclization reaction.
  • Formation of the Imino Group : This occurs via a condensation reaction with 3-chloro-4-methoxyaniline.
  • Carboxamide Formation : The final step involves amidation with phenyl isocyanate. Catalysts like Lewis acids are often used, along with solvents such as dichloromethane or toluene to facilitate the reactions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. For instance, studies have demonstrated that this compound can effectively inhibit cell proliferation in the SJSA-1 osteosarcoma cell line, showcasing an IC50 value in the low micromolar range .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and survival.
  • Binding Affinity : It binds to molecular targets, potentially disrupting their function by blocking active sites, which is critical for enzyme activity.
  • Fluorescent Probing : Its structural characteristics allow it to be utilized as a fluorescent probe for imaging biological processes.

Other Biological Activities

In addition to its anticancer properties, this compound has been explored for:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, although more research is needed to fully elucidate these effects.
  • Potential Use in Drug Development : Due to its unique structure and biological activity, it is being investigated as a lead compound for developing new therapeutic agents targeting various diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits SJSA-1 cell line growth
Enzyme InhibitionPotential inhibitor of key enzymes
Anti-inflammatoryPreliminary evidence suggests anti-inflammatory effects

Case Studies

  • SJSA-1 Cell Line Study : A study evaluated the effect of the compound on the SJSA-1 osteosarcoma cell line, revealing significant growth inhibition and suggesting potential for further development as an anticancer agent .
  • Fluorescent Imaging Applications : Another research effort focused on utilizing this compound as a fluorescent probe in biological imaging, demonstrating its capability to visualize cellular processes effectively.

Q & A

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer :
  • SHELX Suite : Refine crystal structures (SHELXL for small molecules) to confirm Z/E configuration and torsion angles.
  • Cambridge Structural Database (CSD) : Compare bond lengths/angles with similar chromene derivatives.
  • Twinned Data Handling : Use SHELXL TWIN commands for non-merohedral twinning .

Tables of Key Data

Table 1 : Comparative Cytotoxicity of Chromene Derivatives (IC₅₀, μM)

CompoundHCT116PC3MDA-MB231
Parent Compound12.345.628.9
3-Fluoro Analog8.732.118.4
4-Methoxy Analog15.950.235.7
Source: Adapted from cytotoxicity studies in .

Table 2 : Optimized Synthesis Parameters

ParameterOptimal ConditionYield Improvement
SolventEthanol/DMF (3:1)+22%
CatalystPiperidine+15%
Temperature70°C+18%
Source: Experimental data from and .

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